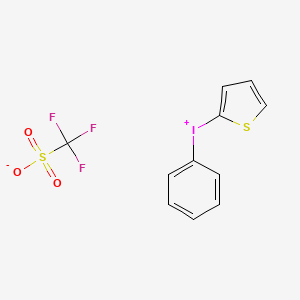
(2-Thienyl)(phenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Thienyl)(phenyl)iodonium triflate is a hypervalent iodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their versatility and reactivity in organic synthesis. The presence of both a thienyl and a phenyl group attached to the iodine atom, along with the triflate anion, makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 2-thienylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Thienyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophilic arylating agent, transferring the phenyl or thienyl group to nucleophilic substrates.
Oxidation and Reduction: It can participate in oxidation reactions due to the hypervalent iodine center, although reduction reactions are less common.
Nucleophilic Substitution: The triflate anion can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Transition metal catalysts like palladium or copper can be used to facilitate certain reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
(2-Thienyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an arylating agent in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Photochemistry: The compound is employed in photochemical reactions due to its ability to generate reactive intermediates under light irradiation.
Wirkmechanismus
The mechanism of action of (2-Thienyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a nucleophilic substrate. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The triflate anion stabilizes the intermediate species formed during the reaction, allowing for efficient aryl group transfer .
Vergleich Mit ähnlichen Verbindungen
- (Phenyl)(2-thienyl)iodonium triflate
- (Phenyl)(4-methylphenyl)iodonium triflate
- (Phenyl)(2-furyl)iodonium triflate
Uniqueness: (2-Thienyl)(phenyl)iodonium triflate is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other diaryliodonium salts, it offers a broader range of applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C11H8F3IO3S2 |
|---|---|
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
phenyl(thiophen-2-yl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8IS.CHF3O3S/c1-2-5-9(6-3-1)11-10-7-4-8-12-10;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
KKKPMOAIDZKPLM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CS2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
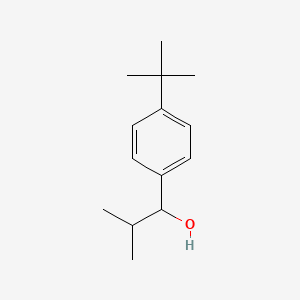
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
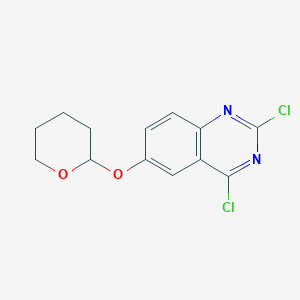
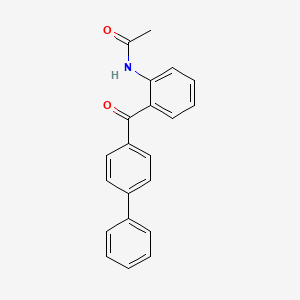
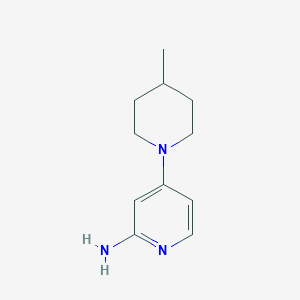
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
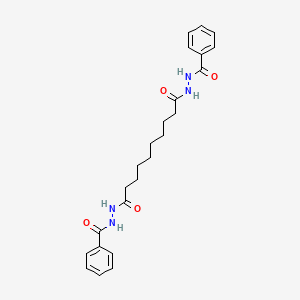
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

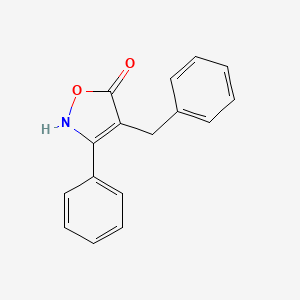
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
